Methyl 6-oxo-2-[2-(2-pyridinylsulfanyl)acetyl]hexahydro-4-pyridazinecarboxylate
Overview
Description
Methyl 6-oxo-2-[2-(2-pyridinylsulfanyl)acetyl]hexahydro-4-pyridazinecarboxylate is a chemical compound with a complex structure that includes a pyridazine ring, a pyridine ring, and a sulfanyl group.
Preparation Methods
The synthesis of Methyl 6-oxo-2-[2-(2-pyridinylsulfanyl)acetyl]hexahydro-4-pyridazinecarboxylate typically involves multiple stepsSpecific reaction conditions, such as the use of methanesulfonic acid under reflux in methanol, are employed to achieve high yields . Industrial production methods may involve optimization of these steps to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Methyl 6-oxo-2-[2-(2-pyridinylsulfanyl)acetyl]hexahydro-4-pyridazinecarboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfanyl group, using reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block for more advanced compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: It is utilized in the production of materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of Methyl 6-oxo-2-[2-(2-pyridinylsulfanyl)acetyl]hexahydro-4-pyridazinecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Methyl 6-oxo-2-[2-(2-pyridinylsulfanyl)acetyl]hexahydro-4-pyridazinecarboxylate can be compared with other similar compounds, such as:
This compound analogs: These compounds have slight variations in their structure, leading to differences in their chemical and biological properties.
Pyridazine derivatives: These compounds share the pyridazine ring but differ in other functional groups, affecting their reactivity and applications.
Pyridine derivatives: Compounds with a pyridine ring and various substituents, which may have different chemical behaviors and uses.
This detailed overview provides a comprehensive understanding of this compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 6-oxo-2-(2-pyridin-2-ylsulfanylacetyl)diazinane-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-20-13(19)9-6-10(17)15-16(7-9)12(18)8-21-11-4-2-3-5-14-11/h2-5,9H,6-8H2,1H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJRVHOPKFVGKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)NN(C1)C(=O)CSC2=CC=CC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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